4-(4-Aminophenoxy)-2-methylaniline
Description
4-(4-Aminophenoxy)-2-methylaniline is an aromatic diamine with the molecular formula C₁₃H₁₄N₂O (calculated from structural data in and ). It features a central aniline ring substituted with a methyl group at the 2-position and a 4-aminophenoxy group at the 4-position. This compound is critical in polymer chemistry, particularly in synthesizing polyimides and polyamide-imides, which exhibit exceptional thermal stability (up to 300°C) and mechanical strength . Its bifunctional amino groups enable condensation reactions with dianhydrides, forming high-performance polymers used in aerospace, electronics, and membrane technologies .
Properties
CAS No. |
135209-61-9 |
|---|---|
Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
4-(4-aminophenoxy)-2-methylaniline |
InChI |
InChI=1S/C13H14N2O/c1-9-8-12(6-7-13(9)15)16-11-4-2-10(14)3-5-11/h2-8H,14-15H2,1H3 |
InChI Key |
QQXSTFDBQQMOEK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OC2=CC=C(C=C2)N)N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=C(C=C2)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
4-(3,4-Difluorophenoxy)-2-methylaniline ()
- Molecular Formula: C₁₃H₁₁F₂NO
- Substituents: Fluorine atoms at the 3- and 4-positions of the phenoxy group.
- Key Differences :
4-(2-Benzylphenoxy)-2-methylaniline ()
- Molecular Formula: C₂₀H₁₉NO
- Substituents: A benzyl group attached to the phenoxy ring.
- Key Differences: The bulky benzyl group increases molecular weight (289.37 g/mol vs. 214.27 g/mol for the parent compound) and may reduce crystallinity, improving solubility in organic solvents. Applications: Potential use in dye chemistry or as a monomer for flexible polymers .
4-Methoxy-2-methylaniline ()
- Molecular Formula: C₈H₁₁NO
- Substituents: Methoxy group instead of the 4-aminophenoxy group.
- Key Differences: The methoxy group is a weaker electron donor compared to the aminophenoxy group, leading to lower reactivity in polymerization. Applications: Primarily used in agrochemicals and dye synthesis due to cost-effectiveness .
4-(4-Aminophenoxy)-N-methylpicolinamide ()
- Molecular Formula : C₁₃H₁₄N₄O₂
- Substituents : Pyridine ring with a methylcarboxamide group.
- Key Differences :
- The pyridine moiety introduces basic nitrogen , enabling coordination with metal ions. This property is exploited in anticancer agents (e.g., sorafenib derivatives) and catalytic systems .
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